HT-2 Toxin 4-Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOMOZSAYAVLW-BWMMPYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathways and Biotransformation of Ht 2 Toxin 4 Glucuronide
Precursor Compounds and Phase I Metabolism Leading to HT-2 Toxin
Phase I metabolism of T-2 toxin primarily involves reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. These initial transformations are critical in generating the primary precursor for glucuronidation, the HT-2 toxin.
The principal and most rapid metabolic conversion of T-2 toxin is its deacetylation at the C-4 position to form HT-2 toxin. nih.govnih.gov This hydrolysis reaction is a primary Phase I event observed across various species, including humans, pigs, rats, and mice. nih.govnih.govmdpi.com Carboxylesterases are significant enzymes involved in this rapid conversion. mdpi.com The resulting metabolite, HT-2 toxin, is itself a toxic compound and serves as the major substrate for subsequent Phase II conjugation reactions. mdpi.comnih.gov In fact, HT-2 toxin is often the predominant metabolite found in vivo after exposure to T-2 toxin, highlighting the efficiency of this initial deacetylation step. nih.govmdpi.com
While C-4 deacetylation is the main pathway to HT-2 toxin, other Phase I reactions occur on the T-2 toxin molecule. These include hydrolysis at other positions and oxidation. nih.govmdpi.comresearchgate.net For instance, hydrolysis can also lead to the formation of metabolites like neosolaniol (B1681912) (NEO), T-2 triol, and T-2 tetraol. mdpi.comresearchgate.net Oxidation, often mediated by cytochrome P450 enzymes, can introduce hydroxyl groups at various positions, such as the C-3' position of the isovaleryl side chain, resulting in compounds like 3'-hydroxy-T-2 (3'-OH-T-2) and 3'-hydroxy-HT-2 (3'-OH-HT-2). nih.govmdpi.commdpi.com While these reactions produce a variety of metabolites, the formation of HT-2 toxin through deacetylation remains the central pathway leading to the substrates for glucuronidation.
Glucuronidation as a Key Phase II Biotransformation Mechanism
Following Phase I metabolism, HT-2 toxin undergoes Phase II conjugation reactions, which significantly increase its water solubility and facilitate its elimination from the body. Glucuronidation is a major Phase II pathway for HT-2 toxin. mdpi.commdpi.com
The enzymatic basis for glucuronidation involves a superfamily of enzymes known as Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes are primarily located in the microsomal fraction of various tissues, with the liver being a major site of activity. nih.govaalto.fi UGTs catalyze the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.org This conjugation reaction targets functional groups such as hydroxyl groups on the substrate. wikipedia.org In the case of HT-2 toxin, the hydroxyl groups at the C-3 and C-4 positions are available for glucuronidation. acs.orgmdpi.com The resulting glucuronide conjugate is more polar and readily excretable. wikipedia.org
HT-2 toxin 4-glucuronide has been identified as a significant metabolite of T-2 toxin. acs.orgnih.govacs.org Its discovery was part of efforts to characterize the full metabolic profile of T-2 and HT-2 toxins. Using enzymatic synthesis with liver microsomes followed by structural elucidation with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers confirmed the formation of this previously undescribed isomer. acs.orgnih.govacs.org The linkage of the glucuronic acid to the C-4 position was confirmed by HMBC NMR data, which showed a correlation between the anomeric proton of the glucuronic acid and the C-4 carbon of the HT-2 toxin. acs.org This finding demonstrated that both the C-3 and C-4 hydroxyl groups of HT-2 toxin are susceptible to glucuronidation.
The biotransformation of HT-2 toxin yields two primary isomeric glucuronides: HT-2 toxin 3-glucuronide and this compound. mdpi.commdpi.comacs.org The formation of these two isomers occurs in the liver microsomes of various species, including rats, mice, pigs, and humans. mdpi.comnih.gov Studies comparing the glucuronidation patterns across different species have revealed distinct, species-specific profiles in the relative production of these isomers. nih.govacs.org For example, in vitro studies with human liver microsomes have shown that HT-2 toxin 3-glucuronide can be a major metabolite. researchgate.net The identification of both HT-2 toxin 3-glucuronide and the novel this compound highlights the complexity of HT-2 toxin metabolism and underscores the importance of considering both isomers in toxicological assessments. mdpi.comacs.orgnih.govresearchgate.net
Interactive Data Table: Species-Specific Glucuronidation of HT-2 Toxin
The following table summarizes findings on the formation of HT-2 toxin glucuronide isomers in liver microsomes from different species. This data illustrates the species-specific differences in metabolic pathways.
| Species | HT-2 Toxin 3-Glucuronide | This compound | Key Finding |
| Human | Formed | Formed | A distinct pattern of glucuronidation is observed, with HT-2-3-glucuronide being a significant metabolite. nih.govresearchgate.net |
| Pig | Formed | Formed | Both isomers are produced, with this compound first being identified in pig liver microsomes. nih.govresearchgate.net |
| Rat | Formed | Formed | Liver microsomes are capable of forming both glucuronide isomers. nih.gov |
| Mouse | Formed | Formed | Demonstrates the formation of both HT-2 toxin 3- and 4-glucuronides. nih.gov |
Comparative Biotransformation Across Biological Systems
The biotransformation of HT-2 toxin, a primary metabolite of the mycotoxin T-2 toxin, is a complex process involving multiple enzymatic pathways that vary significantly across different biological systems. A crucial phase II metabolic reaction is glucuronidation, which results in the formation of conjugates such as this compound. nih.gov This process, along with preceding phase I reactions, dictates the metabolic fate and excretion of the parent toxin.
In vitro Metabolic Profiling Using Liver Microsomes
In vitro studies utilizing liver microsomes are instrumental in elucidating the specific metabolic pathways and enzymatic activities involved in the biotransformation of xenobiotics. azolifesciences.com These preparations contain a high concentration of key drug-metabolizing enzymes, including Cytochrome P450s and UDP-glucuronosyltransferases (UGTs), which are responsible for phase I and phase II metabolism, respectively. nih.gov
The glucuronidation of HT-2 toxin demonstrates distinct, species-specific patterns. nih.gov A newly identified isomer, this compound, is formed alongside HT-2 toxin 3-glucuronide and T-2 toxin glucuronide during incubations with liver microsomes from various species. nih.gov Comparative analysis reveals significant interspecies and even interindividual differences in the formation of these glucuronide conjugates. nih.gov
Studies comparing liver microsomes from rats, mice, pigs, and humans have shown a varied capacity to form these metabolites. nih.gov For instance, the specific pattern and rate of glucuronidation of T-2 and HT-2 toxins differ markedly between these species, highlighting the importance of selecting appropriate animal models for toxicokinetic studies. nih.gov
Below is an interactive table summarizing the observed species-specific patterns in the glucuronidation of T-2 and HT-2 toxins in liver microsomes.
| Species | Primary Glucuronide Metabolites Formed | Key Observation |
|---|---|---|
| Rat | HT-2 toxin 3-glucuronide, this compound, T-2 toxin glucuronide | Demonstrates a specific pattern of glucuronidation for both T-2 and HT-2 toxins. nih.gov |
| Mouse | HT-2 toxin 3-glucuronide, this compound, T-2 toxin glucuronide | Shows a distinct metabolic profile compared to other species. nih.gov |
| Pig | HT-2 toxin 3-glucuronide, this compound, T-2 toxin glucuronide | Exhibits a unique pattern of glucuronide conjugate formation. nih.gov |
| Human | HT-2 toxin 3-glucuronide, this compound, T-2 toxin glucuronide | Notable for interindividual differences in glucuronidation activity. nih.gov Glucuronidation is a major human metabolic pathway for T-2 and HT-2 toxins. mdpi.com |
Prior to glucuronidation, T-2 toxin and its primary metabolite HT-2 toxin undergo phase I metabolism, primarily through hydroxylation. This reaction is catalyzed by the cytochrome P-450 (CYP) monooxygenase system. nih.gov The hydroxylation of T-2 toxin yields metabolites such as 3'-hydroxy T-2, while HT-2 toxin is converted to 3'-hydroxy HT-2. nih.gov
Members of the Cytochrome P450 3A (CYP3A) subfamily are significantly involved in this hydroxylation process. nih.gov For example, recombinant porcine CYP3A29 has been shown to metabolize T-2 and HT-2 toxins into their respective 3'-hydroxylated forms. nih.gov The human ortholog, CYP3A4, is a key enzyme in xenobiotic metabolism, and its structure is often used as a basis for homology models to study the interaction of CYP enzymes with toxins like T-2. nih.gov These initial hydroxylation steps are critical as they introduce functional groups that can then be conjugated during phase II reactions, such as the formation of this compound.
In vivo Metabolic Fate and Excretion Routes in Animal Models
In vivo studies in animal models are essential for understanding the complete metabolic fate, including the absorption, distribution, metabolism, and excretion (ADME) of toxins and their metabolites. azolifesciences.com
Following their formation, primarily in the liver, glucuronide conjugates of T-2 toxin metabolites are eliminated from the body through various routes. nih.gov Biliary excretion is a major pathway. nih.gov Studies using isolated perfused rat livers demonstrated that HT-2 toxin is predominantly excreted into the bile in the form of glucuronide conjugates. nih.gov Similarly, research in swine has identified glucuronide conjugates of T-2 toxin and its metabolites in both bile and urine, indicating that both biliary and urinary pathways are significant routes of excretion for these compounds in this species. acs.org The hydrophilic nature of glucuronides facilitates their elimination via these aqueous routes. nih.gov
Glucuronide metabolites excreted into the intestine via bile can undergo a process known as enterohepatic recycling. nih.gov This process involves the hydrolysis of the glucuronide conjugate back to its aglycone (e.g., HT-2 toxin) by β-glucuronidase enzymes produced by the gut microbiota. nih.gov The liberated aglycone can then be reabsorbed from the intestine and returned to the liver via the portal circulation, where it can be metabolized again, thus prolonging its presence in the body. elifesciences.org
Plant Metabolism and Conjugation of HT-2 Toxin
In response to contamination by Fusarium mycotoxins such as T-2 toxin (T2) and its primary metabolite HT-2 toxin (HT2), plants have developed sophisticated detoxification mechanisms. nih.gov These processes, often referred to as biotransformation, involve enzymatic modifications of the toxin's chemical structure, aiming to reduce its phytotoxicity. nih.govresearchgate.net Cereal crops like wheat, barley, and oats, which are frequently affected by these mycotoxins, employ phase I and phase II metabolism pathways to counteract the harmful effects of HT-2 toxin. nih.govnih.gov
Phase I reactions typically involve hydrolysis, such as the conversion of T2 to HT2. researchgate.net This is followed by phase II conjugation, where the plant attaches polar molecules to the toxin, rendering it more water-soluble and facilitating its sequestration into cellular compartments like the vacuole. nih.gov This conjugation process is a critical defense strategy, leading to the formation of various HT-2 toxin derivatives. nih.govresearchgate.net Untargeted metabolomics studies utilizing high-resolution mass spectrometry have been instrumental in identifying a wide array of these biotransformation products in planta. nih.govresearchgate.net For instance, research on wheat and barley has revealed the formation of numerous HT-2 metabolites, including glucosides, malonylglucosides, and other conjugates. nih.govnih.gov
One significant finding is the rapid conversion of T-2 toxin to HT-2 toxin within the plant, which then undergoes further metabolism. nih.gov Studies have shown that in barley, all identified HT-2 toxin metabolites were also present in samples treated with T-2 toxin, highlighting the quick initial hydrolysis step. nih.gov The detoxification process begins swiftly after exposure, with biotransformation reactions observed as early as six hours after treatment. acs.org
Table 1: Key Biotransformation Products of HT-2 Toxin Identified in Cereal Plants
| Metabolite Class | Specific Examples | Plant Species Detected In | Reference |
|---|---|---|---|
| Monoglucosides | HT-2 toxin-3-O-β-glucoside (HT2-3-Glc), HT-2 toxin-4-O-glucoside | Wheat, Barley, Oats | nih.govnih.govboku.ac.at |
| Diglucosides | HT-2 toxin-diglucoside | Wheat, Barley | nih.govnih.gov |
| Malonylglucosides | HT-2 toxin-malonyl-glucoside | Wheat, Barley | nih.govnih.gov |
| Other Conjugates | 3-acetyl-HT2-glucoside, Feruloyl conjugates | Wheat | researchgate.net |
Glucosylation and Malonylation as Analogous Plant Detoxification Mechanisms
Glucosylation, the covalent attachment of a glucose molecule, is a primary and well-documented detoxification pathway for HT-2 toxin in plants. nih.gov This process is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). nih.gov By adding a hydrophilic glucose moiety, the plant effectively increases the polarity of the HT-2 toxin, which is believed to reduce its ability to inhibit protein synthesis and thus decrease its phytotoxicity. researchgate.net The resulting glucosylated conjugates, such as HT-2 toxin-3-O-β-glucoside, are then typically transported and sequestered in the plant's vacuole. nih.gov This metabolite, HT2-3-Glc, has been identified as a major biotransformation product in barley, wheat, and oats. nih.govnih.gov Research has also detected the presence of HT-2 toxin-4-O-glucoside in wheat and oats. boku.ac.at
Following initial glucosylation, a further modification known as malonylation can occur. nih.gov In this two-step process, a malonyl group is attached to the glucose conjugate, forming a malonylglucoside. nih.gov This subsequent conjugation has been observed in both wheat and barley and represents an additional layer of the plant's detoxification strategy. nih.govnih.gov The formation of HT-2-malonyl-glucoside further modifies the structure and polarity of the toxin, contributing to its inactivation and compartmentalization. nih.govnih.gov Both glucosylation and subsequent malonylation are considered crucial phase II detoxification mechanisms that plants utilize to defend against the harmful effects of xenobiotics like HT-2 toxin. nih.gov
"Masked Mycotoxins" and their Academic Relevance
The plant-derived metabolites of mycotoxins, such as the glucosylated and malonylated forms of HT-2 toxin, are commonly referred to in scientific literature as "masked mycotoxins". nih.govboku.ac.at This term arises because these conjugated forms are structurally different from the parent toxins and are often not detected by conventional analytical methods used for routine food and feed screening. boku.ac.atnih.gov As a result, their presence can be "masked," leading to an underestimation of the total mycotoxin contamination level. boku.ac.at
This potential for "reactivation" complicates risk assessment, as current regulations are typically based on the levels of parent mycotoxins alone. boku.ac.atrsc.org The European Food Safety Authority (EFSA) has acknowledged the need to consider these modified forms in their risk assessments for human and animal health. food.gov.uk Consequently, there is a growing body of research focused on:
Developing analytical methods to detect and quantify masked mycotoxins in food products. boku.ac.at
Understanding the stability of these conjugates during food processing, as some studies suggest they may be more stable than the parent toxins under certain conditions like extrusion. nih.govresearchgate.net
Investigating the bioavailability and toxicokinetics of masked mycotoxins to determine the extent of their hydrolysis and absorption in the gut. food.gov.uk
The study of masked mycotoxins like HT-2 toxin-glucosides is crucial for a comprehensive understanding of mycotoxin exposure and for ensuring the safety of the global food supply. nih.gov
Enzymatic Synthesis and Characterization of Ht 2 Toxin 4 Glucuronide
Development and Optimization of Enzymatic Synthesis Methodologies
The generation of HT-2 toxin glucuronides, including the HT-2 toxin 4-glucuronide isomer, has been achieved through optimized enzymatic synthesis methods. acs.orgnih.govacs.org These methodologies are critical as glucuronides of the mycotoxin T-2 toxin and its primary metabolite, HT-2 toxin, are significant phase II metabolites observed in both in vivo and in vitro studies. acs.orgnih.gov The development of a robust synthesis protocol is a prerequisite for producing the necessary standard substances for analytical applications. acs.org
An effective method for the in vitro production of HT-2 toxin glucuronides employs liver microsomes, which contain the necessary UDP-glucuronosyltransferase enzymes. acs.orgnih.gov Research has shown that liver microsomes from various species, including rats, mice, pigs, and humans, can be used to generate these conjugates. acs.orgnih.gov
A distinct, species-specific pattern of glucuronidation has been observed. nih.gov Notably, studies have revealed that pig liver microsomes are uniquely capable of forming substantial amounts of this compound, a previously unidentified isomer. acs.org In contrast, studies with rat liver microsomes showed the formation of HT-2 toxin 3-glucuronide, but not the 4-glucuronide isomer in significant quantities. acs.org This species-dependent metabolic activity highlights the importance of selecting the appropriate biological system for synthesizing specific isomers.
| Species | Primary HT-2 Toxin Glucuronide Isomer Produced | Reference |
| Pig | This compound | acs.org |
| Rat | HT-2 toxin 3-glucuronide | acs.org |
The enzymatic synthesis of pure this compound is essential for its use as an analytical standard. acs.orgacs.org These standard substances are indispensable for the direct analysis and quantification of the metabolite in biological samples using highly sensitive and selective techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). acs.orgnih.govacs.org
Prior to the availability of these standards, the analysis of glucuronides was often performed indirectly. nih.govacs.org This indirect method involved enzymatic cleavage of the glucuronide conjugate with a β-glucuronidase enzyme, followed by the quantification of the parent aglycone (HT-2 toxin). nih.gov The direct measurement, enabled by a certified reference standard, provides more accurate and reliable quantification of the intact conjugated metabolite. acs.org
Structural Elucidation Techniques for Confirming Conjugate Identity
Following enzymatic synthesis, the precise chemical structure of the resulting conjugate must be unequivocally confirmed. This is accomplished using a combination of powerful spectroscopic techniques that provide detailed information about the molecule's atomic arrangement and connectivity. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of organic compounds, including mycotoxin conjugates. acs.orgacs.orgjchps.com Through one- and two-dimensional NMR experiments, it is possible to identify individual atoms and their connectivity within the molecule, confirming the identity of the compound and the specific site of glucuronidation. core.ac.uknih.gov
In the case of this compound, both ¹H and ¹³C NMR spectra were used to distinguish it from its isomer, HT-2 toxin 3-glucuronide. acs.org The attachment of the glucuronic acid moiety causes characteristic shifts in the NMR signals of the nearby protons and carbon atoms. acs.org For this compound, the signal for the carbon atom at position 4 (C-4) was observed to shift downfield in the ¹³C NMR spectrum compared to the parent HT-2 toxin. acs.org Similarly, the proton attached to C-4 (H-4) also showed a significant downfield shift in the ¹H NMR spectrum. acs.org These specific spectral changes provide conclusive evidence that the conjugation occurred at the C-4 hydroxyl group. acs.org
| Compound | Key NMR Signal Change | Significance | Reference |
| This compound | Downfield shift of C-4 signal | Confirms glucuronidation at the C-4 position | acs.org |
| This compound | Downfield shift of H-4 signal | Corroborates glucuronidation at the C-4 position | acs.org |
| HT-2 toxin 3-glucuronide | Downfield shift of C-3 signal | Confirms glucuronidation at the C-3 position | acs.org |
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight of the synthesized compound and to analyze its structure based on its fragmentation pattern. acs.orgnih.gov The initial MS analysis confirms that the molecular weight of the product corresponds to that of HT-2 toxin plus a glucuronic acid moiety.
Tandem MS/MS analysis provides further structural confirmation. mdpi.com When the ionized this compound molecule is subjected to collision-induced dissociation, it breaks apart in a predictable manner. csic.es Glucuronide conjugates typically show an indicative neutral loss of 176 Da, corresponding to the mass of the glucuronic acid group. nih.gov The remaining fragment ions in the mass spectrum will match the characteristic fragmentation pattern of the parent HT-2 toxin, confirming the identity of the core structure. nih.govmdpi.com This combination of molecular weight determination and fragmentation analysis provides strong evidence for the identity of the conjugate. acs.orgacs.org
| Analysis | Information Provided | Significance for this compound | Reference |
| Full Scan MS | Molecular Weight | Confirms the addition of a glucuronic acid moiety to HT-2 toxin. | acs.org |
| Tandem MS (MS/MS) | Fragmentation Pattern | Shows a characteristic neutral loss of the glucuronide group (176 Da) and fragments corresponding to the HT-2 toxin structure. | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of mycotoxin metabolites, including HT-2 toxin 4-glucuronide. nih.govresearchgate.net This approach offers high sensitivity and selectivity, allowing for the direct measurement of the glucuronide conjugate in complex biological matrices like urine. nih.gov The development of LC-MS/MS methods is essential because standard substances for many mycotoxin glucuronides are not commercially available, necessitating methods for their synthesis and subsequent direct analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), stands out as an optimal tool for characterizing the complete metabolic profile of mycotoxins like the T-2 toxin. nih.gov Instruments such as the Q-Orbitrap HRMS allow for the identification and tentative structural elucidation of previously unknown or unexpected metabolites, including various glucuronides. nih.govmdpi.com This capability is critical as in vitro studies with human liver microsomes have identified not only HT-2 toxin 3-glucuronide but also the newly identified isomer, this compound. nih.govmdpi.com
The key advantage of HRMS is its ability to perform untargeted and retrospective analysis. nih.gov While targeted analysis quantifies known compounds, HRMS captures a broad spectrum of data that can be re-examined later to search for other metabolites without needing to re-run the samples. nih.gov This has been instrumental in exploring the full range of biotransformation products of T-2 toxin, which includes hydrolysis products, hydroxylation products, and phase II glucuronide conjugates like HT-2-4-GlcA. nih.gov
Despite the power of LC-MS/MS, the direct analysis of glucuronides is not without challenges. A significant hurdle is the phenomenon known as "matrix effects," where co-eluting endogenous components from the sample matrix (e.g., urine, plasma, or food extracts) interfere with the ionization of the target analyte in the mass spectrometer's ion source. researchgate.netresearchgate.net This interference can lead to either signal suppression or enhancement, compromising the accuracy and reliability of quantitative results. researchgate.net
Signal suppression is a particularly common issue in electrospray ionization (ESI), the most frequently used ionization technique for mycotoxin analysis. researchgate.net An inter-laboratory study investigating matrix effects in the analysis of various Fusarium toxins in complex feed matrices found absolute matrix effects ranging from 60-100% in cereal-based feed and 7-187% in hay silage feed, demonstrating the significant and variable impact of the matrix on analytical results. researchgate.net These effects necessitate careful method development and validation to ensure data quality.
To counteract the challenges of matrix effects, several optimization strategies are employed. The use of internal standards is a primary approach to improve the accuracy of quantification. researchgate.net Ideally, stable isotope-labeled internal standards (SIL-ISs) corresponding to each analyte are used. These standards are chemically identical to the analyte but have a different mass, so they co-elute and experience the same matrix effects, allowing for reliable correction during data processing. europa.eu
When SIL-ISs are unavailable or cost-prohibitive, matrix-matched standards are another effective strategy. researchgate.net This involves preparing calibration standards in an extract of a blank matrix that is identical to the samples being analyzed. This ensures that the standards and the samples are subjected to the same degree of signal suppression or enhancement, thereby improving the accuracy of the quantification.
| Challenge | Description | Optimization Strategy | Mechanism of Action |
|---|---|---|---|
| Matrix Effects | Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement. researchgate.netresearchgate.net | Matrix-Matched Standards | Calibration standards are prepared in a blank matrix extract to mimic the analytical conditions of the actual samples, ensuring both experience similar matrix effects. researchgate.net |
| Signal Suppression | A specific type of matrix effect where the presence of matrix components reduces the ionization efficiency and thus the signal intensity of the analyte. researchgate.net | Stable Isotope-Labeled Internal Standards (SIL-ISs) | A known concentration of a labeled version of the analyte is added to each sample. The SIL-IS experiences the same matrix effects as the native analyte, allowing for accurate ratio-based quantification. europa.eu |
Application of β-Glucuronidase in Indirect Analysis and Total Mycotoxin Assessment
The effectiveness of the indirect method hinges on the complete hydrolysis of all glucuronide conjugates. The choice of β-glucuronidase enzyme source is critical, as different sources exhibit varying efficiencies and specificities. nih.govd-nb.info Research has compared enzymes from sources such as the snail (Helix pomatia), bovine liver, and the bacterium Escherichia coli (E. coli). nih.gov
Studies have shown that β-glucuronidase from E. coli can achieve complete cleavage of various mycotoxin glucuronides, including HT-2-3-GlcA and HT-2-4-GlcA. d-nb.info In contrast, the enzyme from Helix pomatia, while possessing some sulfatase activity, may result in incomplete hydrolysis. d-nb.info One comparative study found that after treatment with β-glucuronidase from H. pomatia, residues of DON-3-GlcA and HT-2-3-GlcA were still detectable, whereas the E. coli enzyme led to complete deconjugation. d-nb.info Similarly, a direct comparison of hydrolysis efficiencies for T-2 and HT-2 toxin glucuronides highlighted distinct, species-specific patterns of glucuronidation and differing enzyme efficacies. nih.gov
| Enzyme Source | Reported Hydrolysis Efficiency | Key Characteristics | Reference |
|---|---|---|---|
| Escherichia coli | High; reported to achieve complete cleavage of HT-2-3-GlcA, HT-2-4-GlcA, and other mycotoxin glucuronides. | Considered highly efficient for glucuronide hydrolysis. | nih.govd-nb.info |
| Helix pomatia | Variable; may result in incomplete hydrolysis. Some glucuronides (e.g., HT-2-3-GlcA) can remain detectable after treatment. | Possesses both β-glucuronidase and sulfatase activity, which can be advantageous for cleaving sulfate (B86663) conjugates, but may be less efficient for glucuronides compared to E. coli enzyme. | nih.govd-nb.info |
| Bovine Liver | Used in comparative studies for T-2 and HT-2 toxin glucuronide hydrolysis. | Efficiency is compared alongside other sources to determine optimal conditions for analysis. | nih.gov |
The primary limitation of indirect analysis is the risk of incomplete deconjugation. d-nb.info If the enzymatic hydrolysis is not 100% efficient, the subsequent measurement will underestimate the total mycotoxin concentration, leading to an inaccurate assessment of exposure. As noted, enzymes from certain sources like Helix pomatia may not completely cleave all glucuronide conjugates present in a sample. d-nb.info This incomplete reaction can be a significant source of error in biomonitoring studies that rely on this method for determining total mycotoxin burden. Therefore, careful validation of the hydrolysis step is essential for any indirect analytical method.
Emerging Analytical Techniques in Mycotoxin Metabolomics
The detection and quantification of mycotoxin metabolites, including this compound, are continually evolving. Researchers are developing more sensitive and comprehensive methods to understand the full spectrum of mycotoxin biotransformation. These emerging techniques are pivotal for accurately assessing exposure and understanding the metabolism of these toxic compounds.
Untargeted Metabolomics Studies Utilizing Stable Isotopic Labeling
Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for discovering novel or unexpected metabolites of xenobiotics, including mycotoxins. nih.gov This approach aims to capture a global snapshot of all measurable small molecules in a biological sample, rather than focusing on a predetermined list of compounds. mdpi.com When combined with stable isotopic labeling (SIL), its efficacy in identifying new biotransformation products is significantly enhanced. nih.govnih.gov
The SIL-assisted untargeted metabolomics workflow involves treating a biological system (e.g., plants, cell cultures) with a mixture of a native (e.g., ¹²C) mycotoxin and its stable isotope-labeled counterpart (e.g., ¹³C). nih.govacs.org Samples are then analyzed using high-resolution mass spectrometry (HRMS), and specialized software is used to automatically detect peak pairs that exhibit the characteristic mass difference between the labeled and unlabeled forms. nih.gov This strategy allows for the confident and rapid identification of all compounds derived from the original mycotoxin, effectively filtering out background noise and endogenous metabolites. nih.gov
This methodology has been successfully applied to study the metabolism of the parent compounds of this compound, namely T-2 toxin and HT-2 toxin, in plants like wheat and barley. nih.govnih.govacs.org In these studies, researchers used uniformly ¹³C-labeled T-2 and HT-2 toxins to trace their metabolic fate. nih.govacs.org The approach led to the putative identification of numerous previously uncharacterized in planta biotransformation products. nih.govacs.org While these plant-focused studies primarily identified glucosylated and malonyl-glucosylated conjugates, the same technique is theoretically applicable to mammalian systems where glucuronidation is a major metabolic pathway. nih.govmdpi.com The use of SIL-assisted metabolomics could, therefore, be instrumental in discovering novel glucuronide conjugates and other metabolites of HT-2 toxin in various species.
Table 1: Putative HT-2 Toxin Metabolites Identified in Wheat Using Stable Isotopic Labeling-Assisted Untargeted Metabolomics
| Putative Metabolite | Chemical Formula | Biotransformation Reaction |
| HT-2 toxin-glucoside | C₂₈H₄₀O₁₃ | Glucosylation |
| HT-2 toxin-di-glucoside | C₃₄H₅₀O₁₈ | Di-glucosylation |
| HT-2 toxin-malonyl-glucoside | C₃₁H₄₂O₁₆ | Malonyl-glucosylation |
| 3-acetyl-HT-2 toxin | C₂₄H₃₄O₉ | Acetylation |
This table is generated based on data from studies on wheat and illustrates the types of metabolites that can be identified using this technique. nih.govacs.org
Biosensor-Based Methods for Screening Applications
Biosensors are analytical devices that combine a biological recognition element with a physical transducer to detect a target analyte. mdpi.com They represent a promising and rapidly developing field for the screening of mycotoxins due to their potential for high sensitivity, specificity, portability, and rapid analysis. mdpi.comfrontiersin.org While traditional methods like LC-MS/MS are highly accurate, they can be time-consuming and require expensive equipment, making them less suitable for high-throughput screening. frontiersin.org Biosensors offer a cost-effective alternative for on-site and routine monitoring. aptamergroup.com
Several types of biosensors have been developed for mycotoxin detection, primarily focusing on parent toxins. These can be broadly categorized based on their recognition element and transduction method.
Aptamer-Based Biosensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. mdpi.com They are considered "chemical antibodies" and offer advantages over traditional antibodies, such as ease of synthesis, modification, and greater stability. frontiersin.orgaptamergroup.com Aptasensors have been developed for various mycotoxins, demonstrating low limits of detection and high specificity. frontiersin.orgnih.gov
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the biorecognition element and the mycotoxin. nih.govurfu.ru They are known for their high sensitivity, rapid response, and potential for miniaturization. nih.gov For instance, an electrochemical biosensor using a nanofiber-modified electrode has been developed for the parent T-2 toxin. nih.gov
Optical Biosensors: This category includes techniques like Surface Plasmon Resonance (SPR). iSPR biosensors measure changes in the refractive index on a sensor surface caused by biomolecular binding events. mdpi.comnih.gov An iSPR assay has been successfully developed for the simultaneous detection of T-2 toxin and its masked form, T-2 toxin-3-glucoside, in wheat. mdpi.comnih.gov This demonstrates the capability of biosensors to detect not only the parent toxin but also its conjugated metabolites.
While specific biosensors for this compound have not yet been reported in the literature, the existing platforms for parent toxins and other metabolites lay a strong foundation for their future development. The creation of specific recognition elements, such as monoclonal antibodies or aptamers targeting the unique structure of this compound, would be the critical first step. Such a biosensor would be an invaluable tool for rapid screening in human biomonitoring to assess exposure to T-2 and HT-2 toxins. researchgate.net
Table 2: Examples of Biosensor Performance for T-2 Toxin and Related Metabolites
| Biosensor Type | Analyte | Sample Matrix | Limit of Detection (LOD) | Reference |
| Imaging Surface Plasmon Resonance (iSPR) | T-2 toxin | Wheat | 48 µg/kg | mdpi.comnih.gov |
| Imaging Surface Plasmon Resonance (iSPR) | T-2 toxin-3-glucoside | Wheat | 36 µg/kg | mdpi.comnih.gov |
| Electrochemical | T-2 toxin | Milk, Syrup | 30-100 nM | nih.gov |
Ht 2 Toxin 4 Glucuronide As a Biomarker in Exposure Assessment Research
Significance of Glucuronidated Metabolites as Biomarkers of Exposure
Glucuronidation is a major phase II metabolic pathway for many xenobiotics, including mycotoxins. researchgate.net This process involves the conjugation of glucuronic acid to the toxin, increasing its water solubility and facilitating its excretion from the body. nih.gov The resulting glucuronidated metabolites, such as HT-2 toxin 4-glucuronide, are often more direct and specific indicators of exposure than the parent mycotoxin itself. h5mag.com
The analysis of parent mycotoxins alone can lead to a significant underestimation of exposure, as a substantial portion may be present in its metabolized form. nih.gov For instance, studies on deoxynivalenol (B1670258) (DON), another major Fusarium mycotoxin, have shown that its glucuronide conjugates can comprise a large percentage of the total urinary DON. nih.govmdpi.com This highlights the necessity of including these metabolites in biomonitoring studies to obtain a more accurate picture of an individual's total exposure. nih.gov
The identification of this compound as a new metabolite of T-2 toxin has provided a valuable tool for exposure assessment. nih.gov Its presence in biological samples serves as a direct confirmation of T-2 toxin ingestion and subsequent metabolism. By measuring both the parent toxin and its glucuronidated metabolites, researchers can gain a more comprehensive understanding of the internal dose and potential health risks associated with exposure.
Detection of this compound in Biological Samples
The development of sensitive analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has enabled the direct detection of this compound in various biological matrices. nih.gov
Analysis in Animal Urine and Bile Samples
Studies in pigs have been instrumental in understanding the in vivo metabolism of T-2 toxin. Following oral administration of T-2 toxin to pigs, both HT-2 toxin 3-glucuronide and this compound have been identified in their urine. rivm.nl Research has also demonstrated the presence of glucuronide conjugates of T-2 toxin and its metabolites in the bile and urine of swine. acs.org These findings in animal models are crucial as the metabolic characteristics of T-2 toxin are considered comparable between humans and pigs. rivm.nl The detection of these glucuronides in excretory fluids like urine and bile confirms their role as important elimination products and validates their use as biomarkers of exposure.
Detection in in vitro Human Liver Microsome Incubations
In vitro studies using human liver microsomes have been pivotal in elucidating the metabolic pathways of T-2 toxin in humans. nih.govresearchgate.net These studies have confirmed the formation of this compound, alongside other metabolites like T-2 toxin glucuronide and HT-2 toxin 3-glucuronide. nih.gov The use of human liver microsomes allows for the investigation of species-specific metabolism and can reveal interindividual differences in glucuronidation patterns. nih.gov
The table below summarizes the key findings from in vitro glucuronidation studies of T-2 and HT-2 toxins in human liver microsomes.
| Metabolite | Formation in Human Liver Microsomes | Significance |
| This compound | Confirmed formation alongside other glucuronides. nih.gov | A newly identified and important biomarker of T-2 toxin exposure. |
| HT-2 Toxin 3-Glucuronide | Accounts for a significant portion of the quantified metabolites. researchgate.net | A major phase II metabolite of T-2 toxin in humans. |
| T-2 Toxin Glucuronide | Formed during in vitro incubations. nih.gov | Indicates direct glucuronidation of the parent toxin. |
This table is based on data from in vitro studies and highlights the formation of this compound in human liver microsomes.
Challenges in Routine Biomonitoring of Glucuronide Conjugates
Despite the clear significance of this compound and other glucuronidated metabolites as biomarkers, their routine application in large-scale biomonitoring studies faces several challenges.
Lack of Commercially Available Analytical Standards
A major impediment to the routine analysis of glucuronide conjugates is the limited availability of commercial analytical standards. rivm.nl These standards are essential for the accurate quantification of the metabolites in biological samples. The lack of readily available standards for this compound and other mycotoxin glucuronides necessitates their in-house synthesis, which can be a complex and resource-intensive process. nih.gov This scarcity of standards hinders the widespread adoption of analytical methods that directly measure these important biomarkers.
Method Validation for Complex Biological Matrices
Developing and validating analytical methods for the quantification of mycotoxin metabolites in complex biological matrices such as urine, blood, and bile presents a significant challenge. r-biopharm.commdpi.com These matrices contain numerous endogenous compounds that can interfere with the analysis, requiring robust sample preparation and cleanup procedures to ensure the accuracy and reliability of the results. r-biopharm.com The validation process must demonstrate the method's specificity, sensitivity, accuracy, and precision for each specific matrix, which can be a time-consuming and technically demanding undertaking. researchgate.net Furthermore, the inherent variability between individuals and the potential for matrix effects can further complicate the validation process. h5mag.com
Academic Implications and Future Research Directions
Elucidating the Full Spectrum of T-2 and HT-2 Toxin Phase II Metabolites
The biotransformation of T-2 and HT-2 toxins is a complex process involving both Phase I (hydrolysis, hydroxylation) and Phase II (conjugation) metabolic reactions. mdpi.com While HT-2 toxin 4-glucuronide has been identified as a significant metabolite, a complete understanding of the full range of Phase II conjugates is still lacking. nih.gov Future research must aim to comprehensively identify and characterize all glucuronide and other conjugated metabolites of T-2 and HT-2 toxins in various biological systems.
Recent studies have demonstrated the formation of multiple biotransformation products in plants, including mono- and diglucosylated forms of HT-2, as well as malonyl-glucoside conjugates. acs.org In animal and human systems, in vitro studies using liver microsomes have identified T-2-3-glucuronide, HT-2-3-glucuronide, and HT-2-4-glucuronide. mdpi.comnih.gov However, the full spectrum of in vivo metabolites, particularly those formed in extrahepatic tissues, remains to be fully elucidated. Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), are crucial for the discovery and structural elucidation of novel metabolites. nih.gov
Table 1: Known Phase II Metabolites of T-2 and HT-2 Toxins
| Parent Toxin | Metabolite | Species/System |
|---|---|---|
| T-2 Toxin | T-2-3-glucuronide | Human, Swine, Rat, Cow, Goat, Chicken |
| HT-2 Toxin | HT-2-3-glucuronide | Human, Swine, Rat, Cow, Goat, Chicken |
| HT-2 Toxin | HT-2-4-glucuronide | Human, Swine, Rat, Cow, Goat, Chicken |
Investigating the Role of Intestinal Microflora in Glucuronide Deconjugation in vivo
The glucuronidation of HT-2 toxin is generally considered a detoxification pathway, as it facilitates the excretion of the toxin from the body. nih.gov However, the intestinal microflora possesses β-glucuronidase enzymes that can cleave the glucuronic acid moiety from the parent compound, a process known as deconjugation. unc.edu This can lead to the reactivation of the toxic HT-2 toxin within the gut, potentially causing localized toxicity or enabling its reabsorption into the bloodstream. nih.govmdpi.com
Advanced Modeling of Metabolic Flux and Toxicokinetics of this compound
To accurately predict the fate of HT-2 toxin and its metabolites in the body, advanced pharmacokinetic and toxicokinetic models are required. Physiologically based pharmacokinetic (PBPK) models are powerful tools that can simulate the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. nih.govmdpi.com The development of a robust PBPK model for HT-2 toxin that incorporates the formation and deconjugation of this compound would be a significant step forward.
Developing Novel Standards and Reference Materials for Conjugated Mycotoxins
A major challenge in the analysis and risk assessment of conjugated mycotoxins is the lack of commercially available analytical standards and reference materials. newfoodmagazine.com The accurate quantification of this compound in biological matrices is essential for exposure assessment and toxicokinetic studies. However, without certified reference materials, the validation and quality control of analytical methods are compromised. researchgate.net
Future efforts should focus on the enzymatic or chemical synthesis of this compound and other relevant conjugated metabolites to produce high-purity standards. nih.gov Furthermore, the development of matrix-matched reference materials containing known concentrations of these conjugates is crucial for ensuring the accuracy and comparability of data generated by different laboratories. nih.gov The availability of these materials will facilitate the development and validation of sensitive and reliable analytical methods, such as LC-MS/MS, for the routine monitoring of conjugated mycotoxins in food and biological samples. imeko.info
Integrating Metabolomics and Proteomics for Deeper Understanding of Glucuronidation Mechanisms
The "omics" technologies, particularly metabolomics and proteomics, offer powerful approaches to gain a deeper understanding of the biological mechanisms underlying mycotoxin metabolism. tandfonline.commdpi.com Metabolomics can provide a comprehensive snapshot of the metabolic perturbations caused by exposure to HT-2 toxin, including changes in the levels of endogenous metabolites and the formation of various toxin conjugates. mdpi.com This can help to identify novel biomarkers of exposure and effect.
Proteomics, on the other hand, can be used to identify and quantify the proteins involved in the glucuronidation of HT-2 toxin, primarily the UDP-glucuronosyltransferase (UGT) enzymes. nih.gov By combining these approaches, researchers can elucidate the specific UGT isoforms responsible for the formation of this compound and investigate how their expression and activity are regulated. This integrated approach will provide a more holistic view of the cellular response to HT-2 toxin and the intricate mechanisms of its detoxification. tandfonline.com
Exploring Interspecies Extrapolation Models for Mycotoxin Metabolism Studies
Significant species-specific differences exist in the metabolism of T-2 and HT-2 toxins, which complicates the extrapolation of toxicity data from animal models to humans. mdpi.comnih.gov For instance, the pattern of glucuronidation of T-2 and HT-2 toxins has been shown to vary between rats, mice, pigs, and humans. nih.gov Therefore, developing and refining interspecies extrapolation models is crucial for accurate human health risk assessment.
These models can range from simple allometric scaling to more complex PBPK models that incorporate species-specific physiological and metabolic parameters. nih.govnih.gov By integrating in vitro metabolism data from different species with in vivo pharmacokinetic data, these models can help to predict human-equivalent doses and better understand the potential for toxicity in humans. Future research should focus on validating these models with human biomonitoring data to improve their predictive accuracy.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Acetyl-T2 |
| HT-2 Toxin |
| HT-2 Toxin 3-Glucuronide |
| This compound |
| Neosolaniol (B1681912) |
| T-2 Toxin |
| T-2 Toxin 3-Glucuronide |
| T-2-tetraol |
Q & A
Q. What methodologies are recommended for the enzymatic synthesis of HT-2 toxin 4-glucuronide, and how is structural confirmation achieved?
Enzymatic synthesis of this compound is optimized using liver microsomes (rat, mouse, pig, or human) and UDP-glucuronic acid as a cofactor. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are critical for structural elucidation, distinguishing positional isomers like HT-2 toxin 3-glucuronide and 4-glucuronide. LC-MS/MS enables direct quantification without requiring β-glucuronidase hydrolysis .
Q. How can researchers validate the specificity of LC-MS/MS for distinguishing this compound from other glucuronidated mycotoxins?
Method validation should include chromatographic separation using reversed-phase columns (e.g., C18) and monitoring of precursor/product ion transitions specific to this compound (e.g., m/z 679 → 503 for the glucuronide and m/z 447 → 285 for the aglycone). Cross-reactivity studies with structurally similar metabolites (e.g., T-2 toxin glucuronides) are essential to confirm specificity .
Q. What are the dominant metabolic pathways of HT-2 toxin in mammalian systems, and how does glucuronidation fit into this framework?
HT-2 toxin undergoes phase I metabolism (hydroxylation, hydrolysis) and phase II glucuronidation. Glucuronidation at the C-3 or C-4 position is a detoxification pathway, reducing toxicity by increasing water solubility. Species-specific differences in UDP-glucuronosyltransferase (UGT) activity dictate the ratio of 3- vs. 4-glucuronide formation .
Advanced Research Questions
Q. How do species-specific differences in glucuronidation impact the extrapolation of in vitro microsomal data to human risk assessment?
Human liver microsomes predominantly form this compound, whereas rodents produce higher levels of 3-glucuronide. This discrepancy highlights the need for human-relevant in vitro models (e.g., primary hepatocytes or recombinant UGT isoforms) to avoid misestimating detoxification efficiency. Interindividual variability in human UGT expression further complicates risk modeling .
Q. What experimental evidence supports this compound as a biomarker for human exposure, and how should urinary analysis be standardized?
this compound is detected in human urine as a stable biomarker. Analytical workflows require enzymatic hydrolysis (using E. coli β-glucuronidase, which shows higher efficiency than bovine or Helix pomatia enzymes) followed by LC-MS/MS. Normalization to creatinine and validation against matrix-matched calibrators are critical for interstudy comparability .
Q. What are the limitations of using liver microsomes versus whole-cell systems (e.g., HepG2) to study this compound formation?
Liver microsomes lack cellular context (e.g., membrane transporters, cofactor regeneration), potentially underestimating phase I/II metabolic interplay. HepG2 cells provide integrated metabolism but may exhibit altered UGT expression compared to primary hepatocytes. Combining microsomal assays with transcriptomic profiling of UGT isoforms (e.g., UGT1A1, UGT1A3) improves mechanistic insights .
Q. How can researchers reconcile contradictions in reported glucuronidation efficiencies across studies?
Discrepancies often arise from variations in microsomal preparation (e.g., donor health, storage conditions) or assay parameters (pH, cofactor concentration). Harmonizing protocols using guidelines like the International Harmonized Protocol for Analytical Chemistry Laboratories (Thompson et al., 2006) ensures reproducibility. Including positive controls (e.g., T-2 toxin glucuronide) is advised .
Q. What strategies are recommended for quantifying this compound in complex matrices (e.g., cereals, biological fluids)?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) effectively isolates glucuronides from coextracted interferents. Quantification via stable isotope-labeled internal standards (e.g., ¹³C₂,D₃-HT-2 toxin 4-glucuronide) minimizes matrix effects. Method accuracy should be verified through spike-recovery experiments at multiple contamination levels .
Q. How do in vitro Caco-2 cell models inform the absorption and enterohepatic recycling of this compound?
Caco-2 monolayers simulate intestinal absorption, revealing passive diffusion of the parent toxin and efflux of glucuronides via transporters like MRP2. Co-incubation with cyclosporine A (a transporter inhibitor) can assess glucuronide reabsorption. These models help predict systemic exposure and bioavailability .
Q. What toxicokinetic parameters should be prioritized when modeling this compound clearance in vivo?
Key parameters include plasma half-life, volume of distribution, and biliary excretion rates. Intravenous administration in rats shows rapid glucuronide formation (predominant metabolite in plasma), whereas oral dosing results in undetectable parent toxin due to first-pass metabolism. Compartmental modeling must account for enterohepatic recirculation and renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
